molecular formula C17H19NOS B4406011 N-[4-(ethylthio)phenyl]-3-phenylpropanamide

N-[4-(ethylthio)phenyl]-3-phenylpropanamide

Cat. No. B4406011
M. Wt: 285.4 g/mol
InChI Key: ZYLWXCHLMIVVOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(ethylthio)phenyl]-3-phenylpropanamide, commonly known as ETPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. ETPP is a member of the phenylpropanoid family, which is a group of natural and synthetic compounds that possess a wide range of biological activities. In

Mechanism of Action

The mechanism of action of ETPP is not fully understood, but studies suggest that it may act through multiple pathways. It has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in the inflammatory response. ETPP has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, ETPP has been shown to modulate the activity of proteins involved in the regulation of oxidative stress, which is implicated in the pathogenesis of several diseases.
Biochemical and Physiological Effects:
ETPP has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that ETPP inhibits the growth and proliferation of cancer cells, induces apoptosis, and reduces the production of pro-inflammatory cytokines. In animal studies, ETPP has been shown to reduce inflammation, oxidative stress, and neurodegeneration.

Advantages and Limitations for Lab Experiments

One of the major advantages of ETPP is its potential as a therapeutic agent for various diseases. Its anti-inflammatory, antioxidant, and anticancer properties make it a promising candidate for drug discovery and development. However, ETPP has some limitations for lab experiments. Its solubility in water is limited, which can make it difficult to administer in vivo. Additionally, the toxicity of ETPP has not been fully evaluated, which could limit its potential clinical applications.

Future Directions

Several future directions for research on ETPP can be identified. One area of interest is the development of novel drug formulations that improve the solubility and bioavailability of ETPP. Additionally, further studies are needed to evaluate the toxicity and safety of ETPP in vivo. Another area of interest is the investigation of the molecular mechanisms underlying the biological activities of ETPP. This could lead to the identification of new therapeutic targets and the development of more effective treatments for various diseases. Finally, the potential of ETPP as a diagnostic tool for cancer and other diseases should also be explored.

Scientific Research Applications

ETPP has been shown to possess a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. These properties make ETPP a promising candidate for drug discovery and development. Several studies have investigated the potential of ETPP as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.

properties

IUPAC Name

N-(4-ethylsulfanylphenyl)-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NOS/c1-2-20-16-11-9-15(10-12-16)18-17(19)13-8-14-6-4-3-5-7-14/h3-7,9-12H,2,8,13H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYLWXCHLMIVVOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=C(C=C1)NC(=O)CCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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